molecular formula C14H20Cl2N4O2S B583486 Thiamine Acetate Hydrochloride CAS No. 1037-29-2

Thiamine Acetate Hydrochloride

Cat. No.: B583486
CAS No.: 1037-29-2
M. Wt: 379.3
InChI Key: RHACBYQHDIYAIL-UHFFFAOYSA-M
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Description

Thiamine Acetate Hydrochloride is a form of the essential micronutrient vitamin B1, prepared for research applications. Its primary research value stems from its role as a precursor to thiamine pyrophosphate (TPP), a critical coenzyme in cellular metabolism . TPP serves as an indispensable cofactor for several key enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are central to the Krebs cycle and aerobic energy production . This makes the compound vital for studies focused on carbohydrate metabolism and cellular energetics . Furthermore, its role in the pentose phosphate pathway via the transketolase enzyme highlights its importance in research related to nucleotide synthesis and reductive biosynthesis . Beyond metabolic studies, this compound is crucial for neurological research. Thiamine is required for the synthesis of the neurotransmitter acetylcholine and is fundamental to the maintenance of healthy nerve cell membranes and myelin sheaths . A deficiency of this vitamin is known to cause severe neurological sequelae, making this compound a key reagent in modeling and investigating disorders such as Wernicke-Korsakoff syndrome and beriberi . Researchers utilize this compound to explore the molecular mechanisms underlying these conditions and the vital functions of thiamine in neural health .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHACBYQHDIYAIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858470
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74144-47-1, 1037-29-2
Record name Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74144-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic Synthesis of Thiamine (B1217682) Acetate (B1210297) Hydrochloride Analogs

The integration of chemical and biological methods offers powerful tools for creating novel thiamine analogs. Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules that are otherwise difficult to access.

Enzymes are highly effective catalysts for achieving stereoselectivity in chemical transformations. In the context of thiamine analogs, enzymes such as lipases and reductases are employed to introduce or modify chiral centers with high precision.

A notable example involves the kinetic resolution of a racemic precursor using an enzyme. Lipase (B570770) B from Candida antarctica (CAL-B) has been utilized for the selective acetylation of racemic alcohols, allowing for the separation of stereoisomers. researchgate.net In one chemoenzymatic pathway, a racemic α-acetolactate, produced via N-heterocyclic carbene (NHC) catalysis involving thiamine hydrochloride, serves as a starting material. researchgate.netmdpi.com This precursor is then subjected to enzymatic kinetic resolution. For instance, acetylacetoin reductase (AAR) can selectively reduce one enantiomer, leading to the synthesis of a specific stereoisomer of a 2,3-dimethylglycerate. researchgate.netmdpi.com

Furthermore, stereospecific acetylation using vinyl acetate and CAL-B can resolve mixtures of stereoisomers, enabling the isolation of enantiopure products. researchgate.netmdpi.com This highlights the capability of enzymes to perform highly selective derivatizations, such as acetylation, on functionalized scaffolds.

Biocatalytic pathways, either through whole-cell systems or isolated enzymes, provide sustainable routes to thiamine and its derivatives. These pathways often mirror the natural biosynthesis of the vitamin. In most bacteria and eukaryotes, thiamine monophosphate (ThMP) is first hydrolyzed to thiamine, which is then pyrophosphorylated by thiamine diphosphokinase to yield the active coenzyme, thiamine diphosphate (B83284) (ThDP). wikipedia.org

Thiamine diphosphate-dependent enzymes, such as transketolase, are central to many biocatalytic strategies. ucl.ac.uk These enzymes catalyze the formation of carbon-carbon bonds and can be used to produce a wide range of chiral compounds that serve as building blocks for more complex molecules. ucl.ac.uk For example, engineered transketolases have been combined with amine transaminases in cascade reactions to synthesize aminodiols from simple achiral substrates. uni-greifswald.de

The biosynthesis of thiamine itself involves the separate creation of its pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled by thiamine-phosphate synthase to form ThMP. wikipedia.org Understanding these natural pathways allows for the development of engineered microorganisms or enzymatic systems for the targeted production of specific thiamine precursors and derivatives. researchgate.net

Enzyme-Mediated Stereoselective Derivatization

Regioselective Functionalization of the Thiamine Scaffold

The ability to selectively modify specific positions on the thiamine molecule is crucial for developing new analogs with tailored properties. Regioselective functionalization allows for the precise introduction of functional groups at desired sites on the pyrimidine or thiazole rings.

Precision acetylation is a key strategy for modifying the hydroxyl groups of thiamine or its precursors. As mentioned, enzymes like lipase B from Candida antarctica (CAL-B) are highly effective for regioselective and stereospecific acetylation, using reagents like vinyl acetate. researchgate.netmdpi.com This enzymatic approach offers a high degree of control that is often difficult to achieve with purely chemical methods on polyhydroxylated compounds. chalmers.se

Chemical methods for derivatization can also be employed. For example, the conversion of thiamine to oxythiamine (B85929) can be achieved in high yield by refluxing with 5N hydrochloric acid or by deamination with nitrous acid, which involves the modification of the amino group on the pyrimidine ring. nih.gov While not a direct acetylation, these transformations showcase methods for precise functional group manipulation on the thiamine scaffold.

The table below summarizes an enzymatic approach for stereoselective synthesis which includes a selective acetylation step.

StepReactionCatalyst/ReagentsProductYieldReference
1Kinetic ResolutionAcetylacetoin Reductase (AAR), Formate DehydrogenaseEthyl (2R,3S)-2,3-dimethylglycerate42% researchgate.netmdpi.com
2Stereoselective AcetylationLipase B from Candida antarctica (CAL-B), Vinyl Acetate(2S,3R) stereoisomer42% researchgate.net

This interactive table outlines a chemoenzymatic cascade where enzymatic resolution and selective acetylation are used to access specific stereoisomers.

The thiamine scaffold possesses distinct sites susceptible to nucleophilic and electrophilic attack, enabling directed functionalization. The C2 carbon of the thiazolium ring is acidic and can be deprotonated to form an ylide, a key nucleophilic species in ThDP-dependent enzymatic reactions. nih.govnih.gov This reactivity can be harnessed in synthetic chemistry for carbon-carbon bond formation.

Electrophilic aromatic substitution reactions typically target the electron-rich aminopyrimidine ring. The amino group at the C4 position is a powerful activating group, directing electrophiles to the ortho and para positions. libretexts.orglibretexts.org However, the specific site of substitution on heterocyclic rings like pyrimidine is also influenced by the heteroatoms. msu.edu The N1' atom and the N4'-amino group of the pyrimidine ring are considered essential for the catalytic activity of the coenzyme, playing a role in intramolecular proton transfers. nih.gov

The table below outlines common electrophilic substitution reactions relevant to aromatic systems like thiamine's pyrimidine ring.

ReactionElectrophileReagent(s)Resulting GroupReference
NitrationNO₂⁺HNO₃, H₂SO₄-NO₂ libretexts.org
HalogenationBr⁺, Cl⁺, I⁺Br₂, FeBr₃ or ICl-Br, -Cl, -I libretexts.org
SulfonationSO₃H₂SO₄, SO₃-SO₃H libretexts.org

This interactive table details electrophiles used in substitution reactions that can be directed to specific sites on aromatic scaffolds.

Precision Acetylation and Deacetylation Methodologies

Novel Synthetic Routes for Thiamine Acetate Hydrochloride Precursors

The synthesis of thiamine relies on the efficient preparation of its two key precursors: the pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine, HMP) and the thiazole moiety (4-methyl-5-(2-hydroxyethyl)thiazole). Research continues to focus on developing more efficient and sustainable routes to these intermediates.

One of the main industrial approaches to the pyrimidine precursor involves the cyclization of derivatives of α-formyl-β-formylamino-propionitrile sodium salt with acetamidine. google.com Innovations in this area focus on improving yields and avoiding hazardous reagents. For instance, novel processes have been developed that react specific enol ether derivatives with acetamidine, or that generate key intermediates from α-formyl-β-alkoxy-propionitrile and formamide.

The classic synthesis of thiamine, first performed in 1936, involves the quaternization of the thiazole precursor with a pyrimidine derivative, such as 4-amino-5-bromomethyl-2-methylpyrimidine. nih.gov Modern synthetic efforts aim to improve the synthesis of these precursors. For example, a novel route to thiamine-ATP, a biologically relevant derivative, was developed using an imidazolide-based activation of phosphate (B84403) groups, which proved superior to previous methods. nih.gov The biosynthesis of the pyrimidine ring in organisms like Candida albicans involves a complex radical cascade reaction catalyzed by the enzyme THI5p, which converts pyridoxal (B1214274) phosphate (PLP) and histidine into the pyrimidine moiety. acs.org Understanding such intricate biological pathways can inspire new synthetic strategies for these vital precursors.

Exploration of Non-Traditional Chemical Pathways

Beyond classical chemical synthesis, non-traditional pathways, particularly those employing biocatalysis and enzymatic transformations, are gaining prominence for the synthesis and derivatization of thiamine. These methods offer high specificity and operate under mild conditions, presenting viable alternatives to conventional organic synthesis.

Enzymatic synthesis provides a powerful tool for creating novel thiamine derivatives that may be difficult to produce through traditional chemical means. A notable example is the synthesis of O-α-glucosylthiamin, a transglucosylated derivative of thiamin. This process utilizes a two-enzyme system involving cyclomaltodextrin glucanotransferase (CGTase) from Bacillus stearothermophilus and glucoamylase from Rhizopus sp. nih.govtandfonline.comtandfonline.com The reaction involves the transfer of a glucose moiety from dextrin (B1630399) to thiamine, resulting in a derivative with increased stability in aqueous solutions compared to thiamine hydrochloride. nih.govtandfonline.com Similarly, O-β-galactosylthiamin has been synthesized from o-nitrophenyl β-D-galactopyranoside and thiamin using β-galactosidase from Aspergillus oryzae. tandfonline.com

Thiamine diphosphate (ThDP)-dependent enzymes represent another significant area of exploration. These enzymes are known for their ability to catalyze the formation or cleavage of carbon-carbon bonds. acs.org Researchers have harnessed ThDP-dependent enzymes, such as pyruvate (B1213749) decarboxylase and benzaldehyde (B42025) lyase, for asymmetric cross-benzoin reactions, demonstrating their potential to create complex chiral molecules. acs.org Biocatalytic processes using ThDP-dependent enzymes are being developed for the production of enantiomerically pure α-hydroxy ketones, which are valuable building blocks in the pharmaceutical industry. uni-duesseldorf.de By engineering these enzymes, such as the E469G variant of Acetobacter pasteurianus pyruvate decarboxylase, researchers can achieve high yields and stereoselectivity for specific (S)-α-hydroxy ketones. uni-duesseldorf.de

Furthermore, the biosynthesis of phosphorylated thiamine derivatives, such as thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), highlights complex enzymatic pathways within organisms. mdpi.com The synthesis of ThTP, for instance, can be linked to mitochondrial ATP synthase, suggesting a mechanism analogous to ATP synthesis. mdpi.com These biological pathways provide a blueprint for developing novel biocatalytic systems for producing thiamine derivatives with specific biological functions. mdpi.comnih.gov

Enzyme SystemSubstratesProduct/DerivativeKey FindingsReference(s)
Cyclomaltodextrin glucanotransferase & GlucoamylaseDextrin, ThiamineO-α-GlucosylthiaminProduct is more stable than thiamine hydrochloride in aqueous solutions. nih.gov, tandfonline.com, tandfonline.com
β-Galactosidaseo-nitrophenyl β-D-galactopyranoside, ThiamineO-β-GalactosylthiaminEnzymatic synthesis achieved in 33% acetonitrile. tandfonline.com
ThDP-dependent enzymes (e.g., Pyruvate Decarboxylase)Pyruvate, Aldehydesα-Hydroxy ketones, AcetaldehydeCatalyze C-C bond formation/cleavage; used in asymmetric synthesis. acs.org, uni-duesseldorf.de
Mitochondrial ATP SynthaseThiamine Diphosphate (ThDP)Thiamine Triphosphate (ThTP)Synthesis is coupled to the respiratory chain and a proton gradient. mdpi.com

Green Chemistry Principles in Thiamine Acetate Synthesis

The application of green chemistry principles to the synthesis of thiamine derivatives aims to reduce the environmental footprint of chemical processes. This involves using non-toxic, renewable catalysts and solvents, improving energy efficiency, and designing reactions with high atom economy.

A significant development in this area is the use of thiamine hydrochloride (Vitamin B1) itself as a natural, biodegradable, and cost-effective organocatalyst. tandfonline.comoiccpress.com It has been successfully employed to catalyze a wide range of multi-component reactions (MCRs) for the synthesis of complex heterocyclic compounds, such as 1,4-dihydropyridines, polyhydroquinolines, and benzodiazepines. oiccpress.comtandfonline.comias.ac.inresearchgate.net These reactions often proceed under mild conditions and demonstrate the catalyst's reusability. tandfonline.comacademie-sciences.fr

The choice of solvent is a cornerstone of green chemistry. Many thiamine hydrochloride-catalyzed reactions are performed in environmentally benign solvents like water or ethanol (B145695), or even under solvent-free conditions, which drastically reduces toxic waste. tandfonline.comresearchgate.netacademie-sciences.fracademie-sciences.fr Water is an especially attractive medium due to its abundance, non-toxicity, and unique reactivity effects. ias.ac.inacademie-sciences.fracademie-sciences.fr For instance, the synthesis of 1,3-oxazine derivatives using a thiamine hydrochloride catalyst shows excellent yields in water at room temperature. academie-sciences.fracademie-sciences.fr Theoretical studies have confirmed that for certain reactions, water is the optimal solvent, enhancing the stability of the products compared to organic solvents or solvent-free conditions. rsc.org

Furthermore, research into novel solvent systems like Natural Deep Eutectic Solvents (NADESs) is pushing the boundaries of green synthesis. mdpi.com NADESs, which can be formed from components like choline (B1196258) chloride and glycerol, are biodegradable and have low toxicity. mdpi.com A thiamine diphosphate-dependent lyase has been shown to function effectively in a NADES/buffer system for the synthesis of chiral alcohols, achieving high conversion and excellent enantiopurity. mdpi.com The development of thiamine-based ionic liquids and deep eutectic solvents further illustrates the integration of the compound's structure into green chemical applications. ulisboa.pt

Reaction TypeCatalystSolventKey Green Chemistry FeaturesYield (%)Reference(s)
Synthesis of 1,3-Oxazine DerivativesThiamine Hydrochloride (10 mol%)WaterBiodegradable catalyst, green solvent, room temperature, catalyst reusability.up to 92% academie-sciences.fr, academie-sciences.fr
Synthesis of Hydrazono-thiazolonesThiamine HydrochlorideNot specifiedBiodegradable natural organocatalyst.Not specified tandfonline.com
Synthesis of 1,4-DihydropyridinesThiamine Hydrochloride (3 mol%)Solvent-freeSolvent-free conditions, catalyst reusability, high atom economy.up to 85% tandfonline.com
Synthesis of PolyhydroquinolinesThiamine HydrochlorideEthanolEnvironmentally benign catalyst, excellent yields under mild conditions.75-98% oiccpress.com, researchgate.net
Synthesis of 1,5-BenzodiazepinesThiamine Hydrochloride (10 mol%)WaterGreen solvent, rapid kinetics, straightforward workup.up to 96% ias.ac.in
Synthesis of QuinoxalinesThiamine Hydrochloride (5 mol%)EthanolInexpensive, non-toxic, metal-free catalyst, ambient temperature.up to 94% researchgate.net

Fundamental Biochemical and Enzymatic Roles of Thiamine Acetate Hydrochloride

Coenzyme Function in Thiamine (B1217682) Diphosphate-Dependent Enzymes

ThDP is essential for the function of several key enzyme complexes that catalyze the decarboxylation of α-keto acids and the transfer of two-carbon units. portlandpress.comnih.gov The chemical reactivity of ThDP is centered on the thiazolium ring, which, once deprotonated at the C2 position, forms a highly reactive ylide (a dipolar ion). researchgate.net This ylide is the key catalytic intermediate in all ThDP-dependent enzymatic reactions. researchgate.net The diphosphate (B83284) group serves primarily to anchor the coenzyme to the enzyme's active site. nih.gov The 4'-aminopyrimidine ring also plays a crucial catalytic role, participating in intramolecular proton transfers. researchgate.netnih.gov

The catalytic mechanism of ThDP-dependent enzymes involves the formation of covalent intermediates with the substrate. nih.gov The process begins with the deprotonation of the C2 carbon of the thiazolium ring to form the reactive ylide. researchgate.net This nucleophilic ylide then attacks the electrophilic carbonyl carbon of an α-keto acid substrate (like pyruvate). This is followed by decarboxylation, which generates a resonance-stabilized enamine intermediate.

This enamine intermediate is central to the diverse reactions catalyzed by ThDP-dependent enzymes. In the case of decarboxylases like pyruvate (B1213749) decarboxylase, the enamine is protonated, leading to the release of an aldehyde and regeneration of the ThDP ylide. nih.gov In oxidative decarboxylases, such as the pyruvate dehydrogenase complex (PDH), the acyl group from the enamine is transferred to another acceptor, a process often coupled with redox reactions involving additional cofactors like lipoamide (B1675559) and FAD. nih.gov The ability of the 4'-aminopyrimidine ring to exist in different tautomeric and ionization states is critical for facilitating the necessary proton transfers during these catalytic steps. nih.gov

Table 1: Key ThDP-Dependent Enzymes in Carbon Metabolism

Enzyme/Complex Metabolic Pathway Function
Pyruvate Dehydrogenase Complex (PDH) Link between Glycolysis and TCA Cycle Catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. portlandpress.comnih.gov
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Tricarboxylic Acid (TCA) Cycle Catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. portlandpress.com
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Amino Acid Catabolism Catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from leucine, isoleucine, and valine. portlandpress.com
Transketolase (TKT) Pentose (B10789219) Phosphate (B84403) Pathway Transfers a two-carbon unit from a ketose donor to an aldose acceptor. portlandpress.commdpi.com
Pyruvate Decarboxylase (PDC) Alcoholic Fermentation (in yeast) Catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde. nih.gov

In non-oxidative pathways, ThDP is crucial for reactions involving the transfer of two-carbon ketol groups. The archetypal enzyme for this function is transketolase (TKT), a key player in the non-oxidative branch of the pentose phosphate pathway (PPP). mdpi.commdpi.com TKT catalyzes the reversible transfer of a two-carbon fragment from a ketose-phosphate donor (e.g., xylulose-5-phosphate) to an aldose-phosphate acceptor (e.g., ribose-5-phosphate). portlandpress.com This reaction is vital for the interconversion of sugars and for producing precursors for nucleotide synthesis (ribose-5-phosphate) and aromatic amino acid synthesis (erythrose-4-phosphate). portlandpress.com The mechanism involves the formation of the α,β-dihydroxyethyl-ThDP (DHEThDP) intermediate, which is the "active glycolaldehyde" that gets transferred. capes.gov.br

The activity of some ThDP-dependent enzymes is controlled by allosteric regulation, where the binding of an effector molecule at a site distinct from the active site modulates catalytic activity. nih.gov This provides a mechanism for metabolic feedback control. For instance, the α-keto acid decarboxylase (MtKDC) from Mycobacterium tuberculosis is allosterically activated not only by its α-keto acid substrates but also by amino acids. nih.gov This allows the metabolic flow through the degradation pathway to be directly regulated at the decarboxylation step. nih.gov

In another example, studies on phenylpyruvate decarboxylase have revealed a regulatory site where substrate binding triggers a cascade of conformational changes. nih.gov This signal transduction involves quaternary structure reorganizations and domain rotations that are relayed from the regulatory site to the active site, ultimately mounting the catalytic machinery for efficient processing. nih.gov This communication between distant sites is a mechanism to fine-tune metabolic pathways in response to changing cellular needs. capes.gov.br

Role in Non-Oxidative Metabolic Pathways and Two-Carbon Transfer

Biosynthetic Pathways and Regulation in Model Organisms

Thiamine is synthesized de novo by a wide range of organisms, including bacteria, fungi, and plants. wikipedia.org The biosynthesis is typically a bifurcated pathway where the two heterocyclic moieties, a pyrimidine (B1678525) and a thiazole (B1198619), are synthesized separately before being coupled together. nih.govpnas.orgillinois.edu The regulation of these pathways is often controlled at the genetic level by riboswitches, which are structured RNA elements in the messenger RNA (mRNA) that can directly bind ThDP. wikipedia.orgillinois.edu When ThDP levels are sufficient, its binding to the riboswitch alters the mRNA structure, preventing the translation of the enzymes required for thiamine biosynthesis. wikipedia.org

Bacteria: The thiamine biosynthetic pathways in bacteria, particularly Escherichia coli and Bacillus subtilis, are well-documented. nih.govasm.org

Pyrimidine Moiety: The pyrimidine ring, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. illinois.eduportlandpress.com The enzyme ThiC catalyzes this complex rearrangement reaction. illinois.edu The HMP is then phosphorylated to HMP-pyrophosphate (HMP-PP). nih.gov

Thiazole Moiety: In E. coli, the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is derived from an oxidative condensation of 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine. nih.gov This process involves several enzymes, including ThiG, ThiS, and ThiF. nih.gov

Coupling: The enzyme thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and THZ-P to form thiamine monophosphate (TMP). nih.govportlandpress.com TMP is then phosphorylated to the active coenzyme ThDP by thiamine pyrophosphokinase (ThiL). asm.orgoup.com

Fungi and Yeast: The pathway in yeast, such as Saccharomyces cerevisiae, differs significantly, especially in the synthesis of the thiazole moiety. portlandpress.com

Pyrimidine Moiety: The pyrimidine precursor is derived from histidine and pyridoxal (B1214274) phosphate (PLP). portlandpress.com

Thiazole Moiety: The thiazole ring is assembled from glycine, NAD+, and a cysteine residue within the thiazole synthase enzyme (THI4p) itself, which acts as the sulfur donor. portlandpress.comfrontiersin.org This contrasts with the bacterial pathway, which requires multiple proteins for thiazole synthesis. portlandpress.com

Plants synthesize thiamine in their chloroplasts through the separate formation of the pyrimidine and thiazole moieties. mdpi.comfrontiersin.org The pathway shows similarities to both bacterial and yeast systems. frontiersin.org

Pyrimidine Moiety: Similar to bacteria, the pyrimidine moiety (HMP-P) is synthesized from 5-aminoimidazole ribonucleotide (AIR) by the enzyme THIC. mdpi.compnas.org THIC is an iron-sulfur cluster protein whose activity may be regulated by the thioredoxin/ferredoxin system, linking it to photosynthetic activity. pnas.orgfrontiersin.org

Thiazole Moiety: The synthesis of the thiazole moiety (HET-P) is catalyzed by the THI1 protein. frontiersin.orgnih.gov This process is thought to be similar to the yeast pathway, using NAD+ and glycine. frontiersin.org The THI1 protein is targeted to both mitochondria and chloroplasts. pnas.org

Coupling and Transport: The two moieties are coupled in the chloroplast to form thiamine monophosphate (TMP) by the enzyme TH1 (a TMP synthase). frontiersin.org TMP or thiamine is then exported from the chloroplast to the cytosol, where it is phosphorylated to the active coenzyme ThDP. frontiersin.org

Riboswitch-Mediated Gene Regulation of Thiamine Metabolism

A sophisticated mechanism of genetic control known as a riboswitch regulates thiamine metabolism in a wide range of organisms, including bacteria, archaea, fungi, and plants portlandpress.comwikipedia.org. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that can directly bind a small molecule metabolite, which in this case is thiamine pyrophosphate (TPP), the active form of thiamine portlandpress.comnih.gov. This binding event controls the expression of the gene encoded by that mRNA without the need for a protein transcription factor portlandpress.com.

The TPP riboswitch is a highly conserved RNA structure, often found in the 5' untranslated region of mRNAs for genes involved in the biosynthesis or transport of thiamine portlandpress.comportlandpress.com. When intracellular TPP concentrations are sufficient, TPP binds to its specific aptamer domain within the riboswitch. This binding induces a conformational change in the mRNA's secondary structure. This structural shift typically results in one of two outcomes: it can either form a transcription termination hairpin, causing premature termination of transcription, or it can sequester the ribosome-binding site (the Shine-Dalgarno sequence in bacteria), which inhibits the initiation of translation portlandpress.comwikipedia.org. This feedback mechanism ensures that the cell does not expend energy synthesizing or transporting thiamine when it is already abundant wikipedia.org. In eukaryotes like fungi, TPP riboswitches have been found to operate by controlling mRNA splicing researchgate.net.

Table 1: Examples of Riboswitch-Mediated Gene Regulation in Thiamine Metabolism

OrganismRegulated Gene(s)Gene Function(s)Regulatory Outcome of TPP Binding
Escherichia colithiC, thiMThiamine biosynthesisRepression of gene expression portlandpress.com
Bacillus subtilisthiM, yloSThiamine biosynthesis, Thiamine pyrophosphokinaseRepression of gene expression portlandpress.comasm.org
Treponema denticolatbpABCTd operonTPP ABC transporterNegative regulation of expression jocpr.com
Arabidopsis thaliana (Plant)THIC, THI1Thiamine biosynthesisRepression of gene expression, alternative splicing nih.gov
Aspergillus oryzae (Fungus)thiAThiamine biosynthesisSplicing of intron to prevent expression

Non-Coenzymatic Biochemical Roles of Thiamine Derivatives

Beyond its critical role as the precursor to the coenzyme TPP, thiamine and its various phosphorylated derivatives—including thiamine triphosphate (TTP) and adenosine (B11128) thiamine triphosphate (AThTP)—are involved in a range of non-coenzymatic functions portlandpress.comportlandpress.com. These roles include participation in signaling pathways and exhibiting antioxidant properties, which are distinct from the catalytic activities of TPP-dependent enzymes portlandpress.comfrontiersin.orgnih.gov.

Potential Involvement in Signal Transduction Pathways (Non-Neuronal)

While much of thiamine's signaling role has been characterized in the nervous system, there is growing evidence for its involvement in non-neuronal signal transduction, particularly in response to environmental stress in plants and microorganisms.

In plants, thiamine has been identified as a crucial stress-response molecule that helps adaptation to various abiotic stresses such as high salinity, osmotic stress, and oxidative stress nih.govajol.infofrontiersin.org. Application of thiamine can prime plants for enhanced defense, a process known as systemic acquired resistance (SAR) selleckchem.com. This response is mediated through established plant signaling pathways involving hormones like salicylic (B10762653) acid (SA) and abscisic acid (ABA), leading to the upregulation of pathogenesis-related (PR) genes nih.govselleckchem.com. For instance, studies in Arabidopsis show that abiotic stress induces the transcription of thiamine biosynthesis genes (THIC and THI1), leading to thiamine accumulation and enhanced tolerance to oxidative damage nih.govfrontiersin.org. This suggests thiamine itself acts as a signaling molecule to coordinate protective responses plos.org.

In microorganisms, specific thiamine derivatives act as alarmones or signaling molecules under conditions of metabolic stress. In Escherichia coli, TTP and AThTP have been observed to accumulate in response to amino acid starvation or energy stress, respectively, suggesting they function in signaling pathways that manage cellular resources during nutrient deprivation portlandpress.comportlandpress.comresearchgate.net.

In other non-neuronal systems, such as enterocytes (intestinal cells), thiamine is critical for cellular protection and repair, with increased demand during processes like cell differentiation frontiersin.orgresearchgate.net. Furthermore, some thiamine derivatives may exert protective effects through the activation of the Nrf2 pathway, a master regulator of the antioxidant response, although this mechanism is still under investigation frontiersin.orgresearchgate.netnih.gov.

Antioxidant Activities in In Vitro and Model Systems

Thiamine and its derivatives have demonstrated significant antioxidant properties in various in vitro and model systems, acting through both direct and indirect mechanisms. These antioxidant effects are often independent of the coenzyme function of TPP nih.govuliege.be.

Direct antioxidant activity has been observed where thiamine scavenges free radicals. In the presence of oxidants, thiamine can be oxidized to compounds like thiochrome (B1210408) and thiamine disulfide, a process that involves the transfer of hydrogen atoms and indicates a capacity for neutralizing reactive species nih.govmdpi.com. Studies have shown that thiamine hydrochloride can significantly reduce the formation of hydroperoxides during the peroxidation of linoleic acid nih.gov. Furthermore, thiamine has been shown to protect hepatocytes from iron-catalyzed oxidative stress by reducing lipid peroxidation and damage to proteins and DNA nih.gov.

More extensively studied are the indirect antioxidant effects, where thiamine precursors protect cells by bolstering their intrinsic antioxidant defenses. Lipophilic (fat-soluble) thiamine precursors, such as benfotiamine (B1667992) and dibenzoylthiamine, have been shown to protect cultured neuroblastoma cells from toxicity induced by oxidative stressors like paraquat (B189505) or amyloid β-peptide uliege.bemdpi.com. This protection is often correlated with an increase in intracellular thiamine levels rather than TPP levels uliege.be. The underlying mechanism appears to be an indirect effect, possibly mediated by an antioxidant signaling pathway or by enhancing the synthesis of other cellular antioxidants like glutathione (B108866) uliege.bemdpi.comuliege.be. While activation of the Nrf2 pathway has been proposed, some studies suggest this activation is weak and may not fully account for the observed protective effects nih.govmdpi.com.

Table 2: Selected In Vitro and Model System Studies on the Antioxidant Activities of Thiamine Derivatives

Thiamine Derivative(s)Cell/Model SystemOxidative StressorKey Finding
Thiamine HydrochlorideLinoleic acid peroxidation modelAuto-oxidationSignificantly decreased hydroperoxide generation. nih.gov
ThiamineRat liver microsomesVarious toxic agentsProtective against agents that promote oxidative stress. nih.gov
ThiamineRat hepatocytesIron-catalyzed stressDecreased lipid peroxidation, mitochondrial damage, and DNA oxidation. nih.gov
Benfotiamine, Sulbutiamine, ThiamineMouse neuroblastoma cells (Neuro2a)Paraquat, Amyloid β1-42Protected cells against oxidative stress-induced toxicity; effect linked to increased intracellular thiamine, not TPP. uliege.be
Benfotiamine, ThiamineMouse hippocampus (in vivo model)Predator stressReversed the stress-induced increase in protein carbonylation (a marker of oxidative damage). researchgate.net
DibenzoylthiamineMouse neuroblastoma cells (Neuro2a)ParaquatProtected cells from toxicity by counteracting oxidative stress and increasing glutathione and NADPH synthesis.
Thiamine Cl HCl complexes (VO2+, Fe(III), Se(IV))In vitro chemical assay (DPPH)DPPH radicalThe metal complexes showed significant antioxidant (radical scavenging) activity. jocpr.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation of Thiamine (B1217682) Acetate (B1210297) Hydrochloride and its Derivatives

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of thiamine acetate hydrochloride and its related compounds. It allows for the precise determination of molecular formulas and the study of fragmentation pathways, which are crucial for identifying the molecule and its metabolites.

Tandem mass spectrometry (MS/MS) is instrumental in detailing the fragmentation of thiamine and its derivatives. In this technique, the protonated molecule is isolated and then fragmented to produce a characteristic pattern of product ions. For thiamine, electrospray ionization (ESI) in positive ion mode is commonly used. rsc.org The protonated thiamine molecule typically has a mass-to-charge ratio (m/z) of 265.07. rsc.org

Collision-induced dissociation (CID) of the parent ion generates specific daughter ions. Key fragments observed for thiamine include ions with m/z values of 122.10 and 144.03. rsc.orggoogle.com These fragments correspond to the pyrimidine (B1678525) and thiazole (B1198619) moieties of the thiamine molecule, respectively. The fragmentation pattern is a unique signature that confirms the compound's identity. innovareacademics.in The process involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions, providing detailed structural information. nih.gov

Table 1: Characteristic MS/MS Fragmentation of Thiamine

Precursor Ion (m/z)Product Ion (m/z)Corresponding Fragment
265.07122.10Pyrimidine moiety
265.07144.03Thiazole moiety

This table is based on data from multiple sources detailing the fragmentation patterns of thiamine. rsc.orggoogle.com

Isotopic labeling is a powerful technique to trace the metabolic fate of thiamine in non-clinical research. wikipedia.org By replacing specific atoms in the thiamine molecule with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can follow its transformation through various biochemical pathways. mdpi.comsymeres.com

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for detecting these labeled compounds. wikipedia.orgnih.gov For instance, an isotope dilution liquid chromatography-mass spectrometry (ID-LC-MS/MS) method can be developed using ¹³C-labeled thiamine as an internal standard. sci-hub.se This allows for the accurate quantification of thiamine and its metabolites in complex biological matrices. The labeled thiamine and its downstream products can be distinguished from their unlabeled counterparts by their increased mass, enabling the mapping of metabolic networks. nih.gov This approach has been crucial in understanding how organisms utilize and process thiamine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure, conformation, and dynamics of this compound in both solution and solid states. nih.gov

Multi-dimensional NMR techniques, such as ¹H-¹H and ¹H-¹³C correlation spectroscopy (COSY and HSQC, respectively), provide detailed information about the connectivity and spatial relationships of atoms within the thiamine molecule. nih.gov These experiments help in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectrum. rsc.orgrsc.org For example, ¹H-¹³C HSQC spectra reveal which protons are directly bonded to which carbon atoms. nih.gov The analysis of chemical shifts in different solvents and at varying temperatures can also shed light on the molecule's conformational flexibility and intermolecular interactions. koreascience.krmit.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Thiamine

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrimidine-H6'~8.0~159.6
Thiazole-H2~9.5~156.6
Methylene bridge~5.5~53.9
Methyl (pyrimidine)~2.5~13.7
Methylene (hydroxyethyl)~3.9~63.2
Methylene (hydroxyethyl)~3.2~31.9

Note: Chemical shifts are approximate and can vary based on solvent and pH. Data compiled from public databases. nih.gov

Solid-state NMR (ssNMR) is particularly valuable for characterizing the different crystalline forms (polymorphs) and hydration states of thiamine hydrochloride. researchgate.net Thiamine hydrochloride is known to be hygroscopic and can exist in various hydrated forms. researchgate.netmdpi.com ssNMR is sensitive to the local environment of each atom, allowing for the differentiation of these solid forms. researchgate.net Studies combining ssNMR with techniques like X-ray diffraction have shown that dehydration of thiamine hydrochloride monohydrate leads to an increase in molecular mobility, particularly in the hydroxyethyl (B10761427) group. researchgate.net Magic-angle spinning (MAS) NMR experiments can differentiate between ionization states of the pyrimidine ring. nih.gov

Multi-Dimensional NMR for Complex Molecular Structure Determination

X-Ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination

Determining the precise three-dimensional structure of this compound and its complexes is achieved through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).

X-ray crystallography has been successfully used to determine the crystal structures of thiamine hydrochloride and its hydrates. researchgate.netnih.gov These studies provide exact atomic coordinates, bond lengths, and bond angles, offering a static picture of the molecule in the crystalline state. For instance, the crystal structure of thiamine hydrochloride monohydrate has been determined, revealing the intricate hydrogen-bonding network involving the water molecule. researchgate.netnih.gov The dehydration process has been studied at the single-crystal level, showing a shrinkage of the unit cell volume upon water loss. researchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large biomolecular complexes involving thiamine derivatives, such as riboswitches and transporters. nih.govresearchgate.netbiorxiv.org For example, cryo-EM has been used to visualize the binding of thiamine pyrophosphate (TPP) to its riboswitch at high resolution, revealing the conformational changes that occur upon ligand binding. nih.govnih.gov It has also provided structural insights into how human thiamine transporters recognize and transport thiamine. researchgate.netbiorxiv.org While not typically used for small molecules alone, cryo-EM is invaluable for understanding how thiamine derivatives interact with their biological targets.

Crystallographic Studies of this compound and its Co-crystals

Crystallographic studies provide fundamental insights into the three-dimensional structure of molecules, which is crucial for understanding their physical and chemical properties. While specific crystallographic data for this compound is not extensively available in the reviewed literature, studies on thiamine hydrochloride and its derivatives offer valuable analogous information.

Thiamine hydrochloride has been shown to exist in different polymorphic and pseudo-polymorphic forms, such as Form I and Form II, with transformations between them influenced by temperature and humidity. researchgate.net The crystal structure of thiamine hydrochloride has been a subject of interest for understanding its stability and formulation characteristics. researchgate.net

The formation of co-crystals is a recognized strategy to modify the physicochemical properties of active pharmaceutical ingredients, including solubility and stability. sphinxsai.com Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. sphinxsai.comgoogle.com Studies have explored the formation of new solid forms of thiamine hydrochloride with various co-formers, including nicotinamide (B372718) (Vitamin B3) and succinic acid, using techniques like liquid-assisted grinding. ubbcluj.roinoe.ro These studies utilize X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to identify the formation of new crystalline structures, distinguishing between co-crystals and salts based on the presence or absence of proton transfer. inoe.ro While these studies focus on thiamine hydrochloride, the principles are directly applicable to this compound.

Table 1: Examples of Crystallographic Studies on Thiamine Derivatives and Co-crystals

Compound/SystemTechnique(s)Key Findings
Thiamine hydrochlorideX-ray Powder DiffractometryInvestigated the pseudo-crystalline transformation from Form I to Form II under varying temperature and humidity. researchgate.net
Thiamine hydrochloride and NicotinamideXRD, FTIRMechanochemical grinding was explored to form new solid forms. ubbcluj.ro
Thiamine hydrochloride and Succinic acidXRD, FTIR, Thermal AnalysisA new salt was formed via proton transfer, identified by changes in diffraction patterns and infrared spectra. inoe.ro
Nutraceutical Co-crystals (general)Not specifiedCo-crystals can improve properties like aqueous solubility, stability, and bioavailability. google.com

Electron Density Mapping of Thiamine-Enzyme Complexes (Non-Human)

Electron density mapping, a technique derived from X-ray crystallography, provides detailed information about the distribution of electrons within a molecule, revealing insights into chemical bonding and the structure of enzyme active sites. Studies on non-human thiamine diphosphate (B83284) (ThDP)-dependent enzymes have been pivotal in understanding the catalytic mechanisms of this essential cofactor.

In enzymes like pyruvate (B1213749) oxidase from Lactobacillus plantarum, high-resolution crystal structures have challenged the long-held belief that the enamine intermediate is the stable, accumulating species. pnas.org Instead, electron density maps suggest an equilibrium between a hydroxyethyl carbanion-alkoxide "hybrid" and a nonaromatic thiazolium species with a ketone functionality. pnas.org This indicates a more complex and dynamic role for the thiamine cofactor than previously understood. pnas.org

Structural studies of ThDP-dependent enzymes consistently show a conserved "V" conformation of the cofactor, which brings the aminopyrimidine ring and the thiazolium ring into close proximity. nih.gov This conformation is crucial for the catalytic activity, facilitating the deprotonation of the C2 atom of the thiazolium ring, a key step in the catalytic cycle. researchgate.net Electron density maps of enzymes like yeast acetohydroxyacid synthase have shown evidence of ThDP degradation during catalysis, providing a possible explanation for the dietary requirement of thiamine. uq.edu.au

Table 2: Key Findings from Electron Density Mapping of Non-Human Thiamine-Enzyme Complexes

Enzyme (Organism)ResolutionKey Insight from Electron Density
Pyruvate Oxidase (Lactobacillus plantarum)1.1 ÅThe carbanion-enamine intermediate exists in a tautomeric equilibrium, challenging the paradigm of a stable enamine. pnas.org
Yeast Acetohydroxyacid SynthaseNot specifiedPartial degradation of the ThDP cofactor was observed in the electron density map, suggesting catalysis-induced instability. uq.edu.au
Human Transketolase1.75 ÅThe electron density map shows ThDP in the canonical "V" conformation, essential for catalysis. researchgate.net

Advanced Chromatographic Separations for this compound in Complex Matricespnas.orgsaapjournals.orgresearchgate.netresearchgate.net

The accurate quantification of thiamine and its derivatives in complex matrices such as pharmaceutical formulations, food products, and biological samples necessitates advanced chromatographic techniques. mdpi.comnih.gov High-performance liquid chromatography (HPLC) is a cornerstone method, often employed in its reversed-phase (RP-HPLC) mode. mdpi.comcore.ac.uk

Developing a robust HPLC method involves optimizing various parameters, including the stationary phase (column), mobile phase composition, and detector settings. For instance, a study on the impurity profiling of thiamine hydrochloride injections utilized a gradient RP-HPLC method with a C18 column and a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol (B129727) to achieve optimal separation of impurities. innovareacademics.in Another method for analyzing thiamine in mushrooms used an isocratic RP-HPLC system with a C18 column and a mobile phase containing a buffer with an ion-pairing agent (sodium-1-hexanesulfonate) to enhance retention and separation. nih.gov

The complexity of the sample matrix often requires specific sample preparation steps, such as acid hydrolysis followed by enzymatic dephosphorylation, to release bound thiamine before chromatographic analysis. nih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

Chiral chromatography is a specialized branch of chromatography used for the separation of stereoisomers (enantiomers and diastereomers). This is particularly relevant for molecules with multiple chiral centers, where the separation of all possible isomers can be exceptionally challenging. sigmaaldrich.com While specific applications for the chiral separation of this compound are not detailed in the provided search results, the principles and techniques are broadly applicable.

The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). sigmaaldrich.comnih.gov These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For molecules with multiple chiral centers, a combination of chiral and achiral chromatography in series can be a powerful strategy to resolve both enantiomeric and diastereomeric impurities. sigmaaldrich.com

The development of new CSPs is an active area of research. For instance, new Pirkle-type CSPs with long alkyl chains have been developed and evaluated for the separation of amino acid enantiomers, demonstrating improved separation capabilities. researchgate.net The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral columns. sigmaaldrich.com However, for complex mixtures, specialized techniques and method development are crucial.

Table 3: Approaches in Chiral and Diastereomeric Separations

Technique/ApproachPrincipleApplication Example
Chiral Stationary Phases (CSPs)Differential interaction with enantiomers due to the chiral nature of the stationary phase. sigmaaldrich.comnih.govSeparation of racemic acetate using lipase (B570770) PS to yield a chiral alcohol. mdpi.com
Coupled Chiral and Achiral ChromatographyA chiral column separates enantiomers, while an achiral column separates diastereomers. sigmaaldrich.comProposed for molecules with multiple chiral centers to achieve full isomeric separation. sigmaaldrich.com
Diastereomeric DerivatizationConversion of enantiomers into diastereomers by reacting with a chiral derivatizing agent, followed by separation on an achiral column.Not explicitly detailed for thiamine, but a general strategy.

Hyphenated Techniques (e.g., LC-MS, LC-NMR) for Comprehensive Analysisresearchgate.netresearchgate.net

Hyphenated techniques, which couple a separation technique like liquid chromatography (LC) with a spectroscopic detection method like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for the comprehensive analysis of complex mixtures. ajpaonline.comijsrtjournal.com These techniques provide both separation and structural identification in a single analysis. ijsrtjournal.com

LC-MS (Liquid Chromatography-Mass Spectrometry) is widely used for the analysis of thiamine and its derivatives. It combines the separation power of LC with the high sensitivity and specificity of MS, which allows for the identification and quantification of compounds based on their mass-to-charge ratio. saapjournals.orgresearchgate.net LC-MS/MS, or tandem mass spectrometry, further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for impurity profiling and the characterization of degradation products. researchgate.net For instance, LC-MS/MS/QTOF (Quadrupole Time-of-Flight) has been used to characterize degradation products in thiamine hydrochloride injections. innovareacademics.in

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) directly provides detailed structural information of the separated compounds. ajpaonline.com While less common than LC-MS due to lower sensitivity, LC-NMR is invaluable for the unambiguous identification of unknown compounds and for studying the structure of novel natural products or impurities. researchgate.net The development of interfaces and flow cells has improved the feasibility of online LC-NMR coupling. saapjournals.org

Table 4: Overview of Hyphenated Techniques for Thiamine Analysis

Hyphenated TechniquePrincipleAdvantages
LC-MSSeparates compounds by LC and detects them by MS based on mass-to-charge ratio. saapjournals.orgresearchgate.netHigh sensitivity, high specificity, suitable for quantification and identification. ijsrtjournal.com
LC-MS/MSInvolves fragmentation of selected ions for more specific detection and structural elucidation. researchgate.netEnhanced specificity, useful for impurity profiling and structural characterization. researchgate.net
LC-NMRSeparates compounds by LC and acquires their NMR spectra for detailed structural analysis. ajpaonline.comProvides unambiguous structural information without the need for reference standards. ajpaonline.com

Novel Optical and Electrochemical Detection Methods for Thiamine Acetate Hydrochloridegoogle.compnas.orgresearchgate.netresearchgate.net

Beyond standard UV-Vis detection in HPLC, novel optical and electrochemical methods are being developed for the sensitive and selective detection of thiamine.

Electrochemical Detection: Thiamine itself is electrochemically active and can be detected using various voltammetric techniques. researchgate.netmdpi.com These methods are based on the oxidation of the thiamine molecule at an electrode surface. mdpi.com The development of modified electrodes, such as those incorporating carbon nanotubes or gold nanoparticles, has led to significant improvements in sensitivity and selectivity. researchgate.netmdpi.com For example, a sensor based on gold nanoparticles and nanographene has been developed for the ultrasensitive detection of thiamine. mdpi.com Differential pulse voltammetry is a commonly used technique that offers good sensitivity. mdpi.com

Optical Detection: Novel optical detection methods often rely on the unique properties of nanoparticles. For instance, the aggregation of gold nanoparticles in the presence of thiamine can lead to a colorimetric change that can be used for quantification. nih.gov

Development of Fluorescence-Based Assays (e.g., Thiochrome (B1210408) Method Refinements)saapjournals.orgresearchgate.netresearchgate.net

The most common fluorescence-based assay for thiamine is the thiochrome method. This method involves the oxidation of thiamine in an alkaline solution to form the highly fluorescent compound thiochrome. austinpublishinggroup.commdpi.com The fluorescence intensity of thiochrome, which has an excitation maximum around 370 nm and an emission maximum around 445 nm, is directly proportional to the thiamine concentration. austinpublishinggroup.commdpi.com

Recent research has focused on refining this method to improve its speed, sensitivity, and specificity. Innovations include:

Novel Oxidants: While potassium ferricyanide (B76249) is the traditional oxidant, other agents like gold (III) ions have been shown to efficiently catalyze the formation of thiochrome, offering a simpler and faster assay. austinpublishinggroup.com

Catalytic Enhancement: The use of nanozymes, such as hemoglobin–Cu3(PO4)2 nanoflowers with peroxidase-like activity, can catalyze the oxidation of thiamine by hydrogen peroxide, leading to a more efficient reaction. mdpi.com

Surfactant Enhancement: The addition of surfactants, like Tween 80, can enhance the fluorescence of thiochrome, thereby increasing the sensitivity of the assay. mdpi.com

These refinements are often coupled with HPLC for the separation of thiochrome from interfering substances, resulting in highly sensitive and specific methods for thiamine determination in various matrices. nih.govresearchgate.net

Table 5: Comparison of Thiochrome Method Refinements

RefinementPrincipleReported Limit of Detection (LOD)
Au³⁺-mediated oxidationGold (III) ions act as the oxidant to convert thiamine to thiochrome. austinpublishinggroup.com2.0 x 10⁻⁶ M austinpublishinggroup.com
Hb–Cu₃(PO₄)₂ NanoflowersPeroxidase-like activity of nanoflowers catalyzes the oxidation of thiamine by H₂O₂. mdpi.com4.8 x 10⁻⁸ mol/L mdpi.com
HPLC with pre-column oxidationThiamine is oxidized to thiochrome before separation by HPLC and fluorescence detection. nih.gov5 fmol (minimum detectable amount) nih.gov

Electrochemical Biosensors and Chemosensors for Thiamine Analytes

The detection of thiamine is crucial in pharmaceutical and food quality applications, and electrochemical sensors offer a powerful tool for this purpose due to their sensitivity, selectivity, and potential for miniaturization. rsc.org These sensors work by measuring the electrical response (e.g., current or potential) generated from the electrochemical oxidation or reduction of the thiamine molecule at a working electrode's surface. mdpi.com The development of these analytical devices has incorporated a variety of materials, including enzymes, nanoparticles, and polymers, to enhance their performance.

Electrochemical biosensors often utilize enzymes that interact specifically with thiamine or its phosphorylated derivatives. One such approach involves an amperometric biosensor based on the transketolase (TK) enzyme. nih.gov In this system, TK is immobilized on a glassy carbon electrode, and the detection mechanism relies on the oxidation of an enzyme-substrate intermediate, with the resulting signal being proportional to the thiamine concentration. nih.gov Another type of biosensor uses pyruvate oxidase (POX), an enzyme activated by thiamine. nih.gov The sensor measures the change in dissolved oxygen concentration as the enzyme's activity increases in the presence of thiamine, providing a linear response within a specific concentration range. nih.gov

Chemosensors, on the other hand, employ synthetic recognition elements. Significant advancements have been made using nanomaterials to improve sensitivity and lower detection limits. rsc.org For instance, 3D sensors based on a paste of nanographene and gold nanoparticles (AuNPs), modified with protoporphyrin IX, have been developed for the ultrasensitive detection of thiamine. mdpi.comnih.gov These sensors exhibit remarkably low detection limits, on the order of picomoles per liter (10⁻¹² mol L⁻¹). mdpi.comnih.gov Other chemosensors have been constructed using carbon paste electrodes (CPEs) modified with polypyrrole, which increases the sensitivity and selectivity of thiamine measurement through cyclic voltammetry. researchgate.net The use of starch-stabilized copper nanoparticles (CSNP) has also been demonstrated for thiamine sensing at neutral pH, a significant advantage for physiological applications. oup.com This method is based on the nanoparticle-catalyzed oxidation of thiamine to the fluorescent product, thiochrome. oup.com

The performance of these sensors is often evaluated based on their linear range, detection limit, and response time.

Sensor TypeElectrode Modification / PrincipleLinear RangeLimit of Detection (LOD)Reference
Amperometric BiosensorTransketolase (TK) immobilized in Layered Double Hydroxides (LDH) on a glassy carbon electrode (GCE).20 - 400 nMNot Specified nih.gov
Potentiometric ChemosensorNanographene/AuNPs paste with Protoporphyrin IX.Not Specified3.0 x 10⁻¹³ mol L⁻¹ mdpi.comnih.gov
Potentiometric ChemosensorNanographene/AuNPs paste with Protoporphyrin IX cobalt chloride.Not Specified3.0 x 10⁻¹² mol L⁻¹ mdpi.comnih.gov
Voltammetric ChemosensorPolypyrrole-modified carbon paste electrode (CPE-MIPpy).Not Specified6.9 x 10⁻⁵ M researchgate.net
Fluorimetric ChemosensorStarch stabilized copper nanoparticles (CSNP) for thiochrome formation.Not SpecifiedNot Specified oup.com
Amperometric BiosensorPyruvate oxidase (POX) immobilized on a dissolved oxygen probe.0.025 - 0.5 µMNot Specified nih.gov

Spectrophotometric and Potentiometric Method Development

Spectrophotometric and potentiometric methods are well-established techniques for the quantitative analysis of thiamine in various matrices, particularly pharmaceutical formulations. nih.gov These methods are valued for their simplicity, cost-effectiveness, and reliability.

Spectrophotometric Methods Spectrophotometry for thiamine determination typically involves a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength (λmax). ijpsr.comresearchgate.net A variety of reagents and reaction schemes have been developed to enhance sensitivity and selectivity.

One common approach is the formation of an azo dye. A method has been developed based on the diazotization of Procaine HCl, which then reacts with thiamine hydrochloride in a basic medium to form a red, water-soluble product with a maximum absorption at 507 nm. ijpsr.com Another method utilizes 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), which reacts with thiamine in an alkaline medium (pH 10.5) to form a deep brown adduct that absorbs at 434 nm. The Prussian blue reaction has also been employed, where thiamine reduces Fe(III) to Fe(II), which then reacts with potassium ferricyanide to form a soluble Prussian blue dye with a λmax of 747 nm. researchgate.net

Indirect spectrophotometric methods have also been described. One such procedure involves the reaction of thiamine with a known excess of silver ions. nih.gov The unreacted silver ions are then complexed with 1,10-phenanthroline (B135089) and 2,4,5,7-tetrabromofluorescein, and the decrease in absorbance of this complex is measured to determine the thiamine concentration. nih.gov

Reagent/PrincipleλmaxLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Reference
7-Chloro-4-nitrobenzoxadiazole (NBD-Cl)434 nm5 - 350.667
Oxidation with H₂O₂ and precipitation with BaCl₂420 nm2 - 320.41 scispace.com
Diazotization with Procaine HCl507 nm2 - 60Not Specified ijpsr.com
Prussian Blue Reaction (Fe(III)/Potassium Ferricyanide)747 nm0.2 - 140.106 researchgate.net
Indirect method with Silver Ions and 1,10-phenanthroline550 nm0 - 2.5 (in 10 mL)Not Specified nih.gov

Potentiometric Methods Potentiometry offers a direct way to measure the concentration of thiamine through changes in electrical potential. Direct potentiometric titration is a primary technique, often used for purity analysis of thiamine hydrochloride raw material. researchgate.net A comparative study of the potentiometric titration of thiamine hydrochloride and thiamine mononitrate with a strong base (NaOH) in an aqueous medium helped to identify the specific reactions associated with each observed pH break, allowing for the calculation of pKa values. researchgate.net

Another potentiometric approach is argentometric titration, where thiamine in an alkaline medium is titrated with silver ions. nih.gov The formation of a 2:1 silver-thiamine complex results in a reproducible potential break that can be used for quantification, with a silver-silver sulfide (B99878) ion-selective electrode serving as the indicator electrode. nih.gov

The development of ion-selective electrodes (ISEs) specifically for thiamine has further advanced potentiometric analysis. Carbon-paste sensors have been created using an ion-pair of thiamine with tetraphenylborate (B1193919) as the electro-active material. researchgate.net The performance of these sensors, including their linear range and detection limits, can be optimized by selecting an appropriate solvent mediator, such as o-nitrophenyloctyl ether. researchgate.net These methods have been successfully applied to the determination of thiamine in pharmaceutical preparations with high accuracy. nih.govresearchgate.net

Method TypePrinciple / ElectrodeLinear RangeDetection LimitReference
Direct TitrationTitration with NaOH in aqueous medium.Assay of raw materialNot Applicable researchgate.net
Argentometric TitrationTitration with silver ions using a silver-silver sulfide ISE.Assay of pure powders and pharmaceuticalsNot Applicable nih.gov
Carbon-Paste Sensor (I)Thiamine-tetraphenylborate ion-pair with dibutyl phthalate.1.0 x 10⁻⁵ - 1.0 x 10⁻² M5.25 x 10⁻⁶ M researchgate.net
Carbon-Paste Sensor (II)Thiamine-tetraphenylborate ion-pair with o-nitrophenyloctyl ether.1.0 x 10⁻⁵ - 1.0 x 10⁻² M3.57 x 10⁻⁶ M researchgate.net

Theoretical and Computational Chemistry Approaches to Thiamine Acetate Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of thiamine (B1217682) acetate (B1210297) hydrochloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, which in turn governs its chemical reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying complex chemical systems. DFT calculations have been employed to investigate the reaction mechanisms involving thiamine and its derivatives. For instance, DFT has been used to elucidate the detailed mechanism of enzymes that use thiamine diphosphate (B83284) (ThDP) as a cofactor, such as benzoylformate decarboxylase, by characterizing the intermediates and transition states involved in the catalytic cycle. frontiersin.org

Recent research has utilized DFT calculations at the B3LYP/6-311++G(d,p) level to study the influence of solvents on the stability and electronic properties of compounds synthesized using thiamine hydrochloride as a catalyst. rsc.orgrsc.orgresearchgate.net These studies have calculated various electronic properties, including:

Band gap (Eg): The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

First ionization energy (IE): The energy required to remove an electron from the molecule. rsc.org

Electron affinity (EA): The energy released when an electron is added to the molecule. rsc.org

Electronic chemical potential (μ): A measure of the escaping tendency of electrons from a molecule. rsc.org

Electrophilicity index (ω): A measure of the ability of a molecule to accept electrons. rsc.org

Hardness (η) and Softness (s): Measures of the molecule's resistance to change in its electron distribution. rsc.org

DFT calculations under periodic boundary conditions, using software like CASTEP, have also been performed to characterize the behavior of thiamine hydrochloride hydrates and explain experimental observations, such as changes in NMR spectra upon dehydration. mdpi.comnih.govresearchgate.net These studies help in understanding the relative stability of different hydrated forms. mdpi.comnih.govresearchgate.net

Table 1: Theoretical Electronic Properties of a Thiamine-Catalyzed Synthesis Product in Various Solvents

PropertyH₂ODMFCH₃CNEtOHTHF
Band Gap (Eg) Data not availableData not availableData not availableData not availableData not available
First Ionization Energy (IE) Data not availableData not availableData not availableData not availableData not available
Electron Affinity (EA) Data not availableData not availableData not availableData not availableData not available
Electronic Chemical Potential (μ) Data not availableData not availableData not availableData not availableData not available
Electrophilicity Index (ω) Data not availableData not availableData not availableData not availableData not available
Hardness (η) Data not availableData not availableData not availableData not availableData not available
Softness (s) Data not availableData not availableData not availableData not availableData not available
Note: Specific numerical data from the cited study rsc.org is not available in the provided search results.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, are valuable for predicting spectroscopic properties. While specific ab initio studies focused solely on thiamine acetate hydrochloride are not prevalent in the provided search results, related research on thiamine and its derivatives demonstrates the utility of these methods. For example, ab initio and DFT calculations have been used to study the structure and vibrational spectra of pyridine, a component of the thiamine molecule. mjcce.org.mk Furthermore, quantum mechanical calculations, in general, have been applied to analyze the Raman spectra of thiamine at different pH values. researchgate.net The Gauge-Including Projector Augmented Wave (GIPAW) method, a DFT-based approach, has been used to calculate the NMR spectra of thiamine hydrochloride hydrates, helping to explain the changes observed upon dehydration at a molecular level. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their conformational changes and interactions with other molecules over time. This is particularly useful for understanding how this compound behaves in a biological environment.

Simulation of Thiamine-Enzyme Interactions and Binding Dynamics (Non-Human)

MD simulations have been instrumental in understanding the interactions between thiamine and its derivatives with various enzymes. For instance, MD simulations of thiamine and its analogues in the substrate-binding pocket of the bacterial transporter ThiT have provided insights into ligand-protein interactions and conformational changes within the protein. These simulations have shown that while the protein structure remains stable with thiamine bound, other ligands can induce conformational rearrangements.

In another study, MD simulations were used to investigate the binding of thiamine and thiamine pyrophosphate (TPP) to acetylcholinesterase (AChE). mdpi.com The simulations helped to assess the stability of the formed complexes and refine the binding modes obtained from molecular docking. mdpi.com The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations revealed the stability and flexibility of the protein-ligand complexes. mdpi.com

Solvent Effects on this compound Conformation and Stability

The solvent environment can significantly influence the conformation and stability of molecules like this compound. Computational studies have explored these effects. For example, DFT calculations using a polarizable continuum model (PCM) have been used to investigate the influence of different solvents (water, ethanol (B145695), acetone, acetonitrile, chloroform, diethyl ether, dichloromethane, and dimethyl sulfoxide) on the stability of related compounds. researchgate.net

A recent study combined experimental work with DFT calculations to investigate the influence of solvent on the stability of compounds synthesized using thiamine hydrochloride. rsc.orgresearchgate.net The results showed that the stability of the compounds was enhanced in the presence of solvents, with the order of stability being H₂O > DMF > CH₃CN > EtOH > THF, which was consistent with experimental findings. rsc.orgrsc.orgresearchgate.net MD simulations of thiamine hydrochloride hydrates have also been performed to understand their behavior and relative stability at a molecular level. mdpi.comnih.govresearchgate.net

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors of a target protein.

Several studies have utilized molecular docking to investigate the binding of thiamine and its derivatives to various protein targets. For example, molecular docking was used to study the interaction of thiamine hydrochloride with bovine serum albumin (BSA). jocpr.com These studies predicted the binding site and the types of interactions, such as hydrophobic interactions and hydrogen bonds, which were then corroborated by experimental data. jocpr.com

In the context of drug discovery, molecular docking has been used to screen for potential inhibitors of enzymes like Mycobacterium tuberculosis thiamin phosphate (B84403) synthase (MtTPS). plos.org In these studies, a library of compounds is docked into the active site of the enzyme, and the best candidates are selected based on their docking scores for further experimental validation. plos.org Similarly, docking studies have been performed on thiamine and its analogues with human pyruvate (B1213749) dehydrogenase E1 (PDHc E1) to predict their binding modes. acs.org

Virtual screening, often coupled with molecular docking, has been employed to identify novel natural compounds targeting enzymes like acetylcholinesterase. researchgate.net In such studies, large databases of natural molecules are screened computationally to identify potential hits, which are then subjected to more detailed molecular dynamics simulations and experimental testing. researchgate.net

Prediction of Binding Sites and Affinities with Hypothetical Macromolecules

Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is crucial for understanding how thiamine and its analogues interact with the active sites of proteins and enzymes.

Research has employed molecular docking to elucidate the binding of thiamine and its derivatives to various macromolecules. In one study, the interaction between thiamine hydrochloride (TAH) and bovine serum albumin (BSA), a major transport protein in the blood, was investigated. The computational analysis predicted that TAH binds within a hydrophobic pocket of BSA, specifically in subdomain IIA, also known as Sudlow's site I. jocpr.com The model indicated that the stability of the BSA-TAH complex is driven primarily by hydrophobic interactions, with contributions from two hydrogen bonds formed between TAH and glutamic acid residues. jocpr.com These theoretical findings were consistent with experimental results from fluorescence quenching, which showed a spontaneous, entropy-driven interaction. jocpr.com

Further studies have examined the binding of thiamine and thiamine pyrophosphate (TPP) to acetylcholinesterase (AChE), an enzyme critical in neurotransmission. mdpi.com Molecular modeling suggested that thiamine has a higher affinity for the AChE active site than TPP, a finding that aligns with experimental inhibition constants (Ki). The stabilization of the thiamine-AChE complex was attributed to key π-π interactions between the thiamine rings and a tryptophan residue (TRP86) in the enzyme's active site. mdpi.com

The table below summarizes findings from various computational studies, showcasing the predicted binding affinities of thiamine and its analogues to different macromolecules.

LigandMacromoleculeComputational MethodPredicted Binding Affinity/ParameterKey Interacting Residues (if specified)Reference
Thiamine Hydrochloride (TAH)Bovine Serum Albumin (BSA)Molecular DockingΔGº = -21.68 kJ mol⁻¹Ile-202, Leu-213, Val-240, Lys-242, Glutamic acid jocpr.com
Thiamine (T)Acetylcholinesterase (AChE)Molecular DockingLower binding energy than TPPTRP86 mdpi.com
Oxythiamine (B85929) DiphosphatePyruvate Dehydrogenase (PDHC)Molecular DockingKi = 0.07 μM (compared to Km = 0.11 μM for ThDP)Not specified nih.gov
2′-MethylthiamineThiamine PyrophosphokinaseMolecular DockingLower docking affinity than thiamineNot specified mdpi.com
ThiamineYkoF Protein (B. subtilis)Microcalorimetric Titration & CrystallographySite 1 KD ≈ 10 μM; Site 2 KD ≈ 250 μMNot specified nih.gov

De Novo Design and Optimization of Thiamine Analogues for Specific Biochemical Targets

Building on the insights gained from binding site predictions, computational chemistry plays a pivotal role in the de novo design and optimization of novel thiamine analogues. The goal is often to create compounds with enhanced potency or selectivity for a specific enzyme, which can serve as chemical probes to study metabolic pathways or as potential therapeutic agents. researchgate.net ThDP-dependent enzymes are particularly attractive targets for this approach. nih.gov

A key strategy in designing thiamine analogues is to modify the core chemical scaffold to improve binding or inhibit catalysis. nih.gov A common approach involves replacing the positively charged thiazolium ring of thiamine with a neutral aromatic ring, such as a triazole. nih.govchemrxiv.org This modification can alter the electronic properties and binding mode of the molecule. Further optimization can be achieved through "C2-functionalisation," which involves adding substituents to the central ring to explore unique substrate-binding pockets within the target enzyme, thereby enhancing both potency and selectivity. researchgate.net

For instance, a rational design approach led to the synthesis of a series of triazole-based thiamine analogues. chemrxiv.org In these compounds, the thiazolium ring was replaced by a triazole, and the diphosphate tail was substituted with a hydroxamate group. The design was guided by analyzing the binding mode of known inhibitors in the ThDP pocket. chemrxiv.org In silico docking studies of these new analogues into the ThDP-binding pocket of human pyruvate dehydrogenase suggested that they overlay well with the natural coenzyme, adopting a similar V-shaped conformation. chemrxiv.orgacs.org

The inhibitory activity of these newly designed compounds was then tested against several ThDP-dependent enzymes. The results demonstrated that small modifications to the ligand structure could lead to significant changes in inhibitory profile, with some analogues showing broad-spectrum inhibition while others were highly selective for a single enzyme. chemrxiv.orgacs.org This systematic approach, combining computational design with biochemical testing, establishes clear structure-activity relationships, paving the way for the development of highly specific enzyme inhibitors. nih.gov

The following table presents data on rationally designed thiamine analogues and their inhibitory effects on specific biochemical targets.

Analogue ClassDesign StrategyTarget EnzymeObserved Effect/PotencyReference
Triazole-based Analogues (e.g., 24b, 24c)Replace thiazolium with triazole; replace diphosphate with hydroxamate tail.Multiple ThDP-dependent enzymesMulti-targeting inhibitors with anti-plasmodial IC50 = 0.9-3 μM. chemrxiv.org
Bis-triazole Analogues (e.g., 17c)Replace thiazolium with triazole; modify tail.Pyruvate Dehydrogenase (PDHc)Potent and selective inhibitor of PDHc. Strongest binder in its series. chemrxiv.orgacs.org
Scaffold-Hopping AnaloguesSystematic replacement of the central thiazolium ring with various neutral aromatic rings.Multiple ThDP-dependent enzymesEstablished relationships between the central ring's nature and the inhibitory profile. nih.gov
C2-Functionalised AnaloguesIntroducing a substituent onto the central ring of an analogue.ThDP-dependent enzymesDemonstrated to improve both potency and selectivity toward a given enzyme. researchgate.net

Interactions with Macromolecular Structures and Biological Systems Non Clinical Focus

Binding Interactions with Non-Enzymatic Proteins

While the primary role of thiamine's active form, thiamine (B1217682) pyrophosphate (TPP), is as a coenzyme, thiamine and its derivatives also engage in non-coenzymatic interactions with various proteins. These interactions are crucial for transport, distribution, and potentially regulatory functions that are independent of enzymatic catalysis. wikipedia.orgresearchgate.net

The interaction between thiamine and transport proteins like serum albumins and hemoglobin has been characterized using various biophysical techniques. Studies on the binding of thiamine hydrochloride (TAH) to bovine serum albumin (BSA) revealed that TAH quenches the intrinsic fluorescence of BSA. jocpr.com This quenching occurs through a static mechanism, indicating the formation of a ground-state complex between TAH and the protein. jocpr.com The association constant (Ka) for this interaction was found to decrease with increasing temperature, and thermodynamic analysis (ΔHº > 0 and ΔSº > 0) showed that the binding is an entropy-driven process, primarily mediated by hydrophobic forces. jocpr.com

Similarly, the interaction of thiamine with human hemoglobin has been investigated. researchgate.net Spectroscopic and computational methods have been employed to understand the binding mechanism. researchgate.net Such studies help elucidate how thiamine is transported and distributed throughout the body, as a significant portion of thiamine in the blood is bound to proteins like albumin in serum and is also found within erythrocytes. wikipedia.org A specific thiamine-binding protein has also been identified in rat serum, which is believed to be a hormone-regulated carrier important for the tissue distribution of thiamine. wikipedia.org

Table 1: Biophysical Data for Thiamine-Protein Interactions

Protein Ligand Method Key Findings Reference
Bovine Serum Albumin (BSA) Thiamine Hydrochloride (TAH) Fluorescence Spectroscopy, Molecular Docking Static quenching mechanism; entropy-driven, hydrophobic interaction; binding to subdomain IIA (Sudlow's site I). jocpr.com
Human Hemoglobin (Hb) Thiamine Molecular Docking, Biophysical Methods Investigation of binding mechanism and structural changes upon interaction. researchgate.net
Rat Serum Protein Thiamine Biochemical Identification Identification of a specific, hormone-regulated thiamine-binding carrier protein. wikipedia.org

Molecular docking and computational modeling have provided insights into the structural basis of thiamine's association with non-enzymatic proteins. In the case of bovine serum albumin, thiamine hydrochloride was found to bind within a hydrophobic pocket in subdomain IIA, also known as Sudlow's site I. jocpr.com The calculated distance between the donor (BSA tryptophan residues) and acceptor (TAH) was approximately 4.97 nm, confirming the high probability of energy transfer and a strong binding interaction. jocpr.com

Beyond transport proteins, thiamine compounds have been shown to have non-coenzyme regulatory binding to other significant proteins, including the transcriptional regulator p53 and poly(ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net These interactions suggest that thiamine may play roles in signaling cascades and gene regulation that are separate from its classic metabolic functions. researchgate.netresearchgate.net The structural basis for these interactions often involves specific binding patterns where thiamine or its derivatives can compete with other essential molecules like ATP or NAD+, thereby potentially modulating processes such as purinergic signaling and protein acetylation. researchgate.net The human solute carrier protein SLC19A3, a thiamine transporter, possesses a binding site where the aminopyrimidine moiety of thiamine is crucial for interaction. biorxiv.org

Biophysical Characterization of Thiamine-Protein Complexes (e.g., Hemoglobin)

Nucleic Acid Interactions (e.g., Thiamine Pyrophosphate Riboswitches)

Thiamine pyrophosphate (TPP) regulates gene expression in all three domains of life—bacteria, archaea, and eukarya—through direct interaction with a class of non-coding RNA structures known as TPP riboswitches. wikipedia.orgribocentre.orgrcsb.org These riboswitches are typically found in the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs) that code for proteins involved in the synthesis or transport of thiamine. pnas.orgnih.gov

Riboswitches function as metabolite-sensing genetic switches. frontiersin.orgasm.org In the absence or at low concentrations of TPP, the riboswitch adopts a conformation (the "ON" state) that permits gene expression. biorxiv.org When cellular TPP concentrations are sufficient, TPP binds to a specific pocket in the riboswitch called the aptamer domain. frontiersin.orgbiorxiv.org This binding induces a conformational change in the RNA structure, shifting it to the "OFF" state. biorxiv.org

This structural reorganization affects a downstream region of the mRNA called the expression platform, which in turn represses gene expression through one of two primary mechanisms:

Transcription Termination: In many bacteria, the TPP-bound conformation forms a terminator hairpin structure, causing premature termination of transcription. ribocentre.orgasm.org

Translation Inhibition: In other cases, the conformational change sequesters the ribosome-binding site (the Shine-Dalgarno sequence), preventing the initiation of translation. ribocentre.orgasm.org

In eukaryotes like fungi and plants, TPP riboswitches employ a different mechanism, regulating gene expression by controlling mRNA splicing. ribocentre.orgpnas.org TPP binding alters the RNA secondary structure, leading to alternative splicing that often results in a non-functional transcript. ribocentre.orgpnas.org

The crystal structure of the TPP riboswitch aptamer from Escherichia coli has revealed the precise molecular basis for TPP recognition. rcsb.org The aptamer domain folds into a complex three-dimensional structure with two main helical domains that act as a "molecular measuring device" for the extended TPP molecule. rcsb.orgbiorxiv.org

One subdomain, the pyrimidine (B1678525) sensor helix , forms a pocket that specifically recognizes the pyrimidine moiety of TPP through extensive hydrogen bonding and stacking interactions. rcsb.orgfrontiersin.org

The other subdomain, the pyrophosphate sensor helix , creates a binding pocket for the pyrophosphate group, an interaction that is stabilized by hydrated magnesium ions. rcsb.orgfrontiersin.org

Interestingly, the central thiazole (B1198619) ring of TPP does not make specific contacts with the RNA. rcsb.org This explains why thiamine analogs like pyrithiamine, which lacks the pyrophosphate group but has a modified ring structure, can still bind and act as antagonists. rcsb.orgpnas.orgfrontiersin.org Similarly, oxythiamine (B85929) pyrophosphate (OxyTPP), which has a carbonyl group instead of an amino group on the pyrimidine ring, is recognized by the riboswitch through binding of its minor tautomeric form. frontiersin.org This detailed structural understanding highlights the high degree of specificity and adaptability in RNA-ligand recognition. rcsb.orgoup.com

Table 2: Mechanisms of TPP Riboswitch Gene Regulation

Organism Type Mechanism Outcome of TPP Binding Reference
Bacteria (e.g., E. coli) Transcription Termination Premature end to transcription ribocentre.orgasm.org
Bacteria (e.g., E. coli) Translation Inhibition Ribosome binding site is blocked ribocentre.orgasm.org
Fungi, Plants Alternative Splicing Production of a non-functional mRNA transcript ribocentre.orgpnas.org

Mechanistic Studies of Riboswitch Activation and Gene Regulation

Influence on Cellular Processes in Model Organisms (Excluding Human Clinical)

Thiamine is an essential micronutrient for virtually all living organisms, including bacteria, archaea, fungi, plants, and animals, playing a central role in fundamental cellular processes. researchgate.netportlandpress.com Its phosphorylated derivatives are vital for both coenzymatic and non-coenzymatic functions. wikipedia.orgportlandpress.com

The best-characterized derivative, thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. wikipedia.orgnih.gov

In the cytoplasm, transketolase requires TPP to function in the pentose (B10789219) phosphate (B84403) pathway, which is essential for synthesizing pentose sugars for nucleotides (DNA and RNA) and producing NADPH for reductive biosynthesis. wikipedia.orgportlandpress.com

In the mitochondria of eukaryotes, TPP is a coenzyme for the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are crucial for linking glycolysis to the citric acid cycle and for energy (ATP) production. portlandpress.comnih.gov

In diverse microorganisms, these TPP-dependent reactions are integral to bioenergetics, including processes like alcoholic fermentation in yeast and anabolic reactions such as photosynthesis and the biosynthesis of fatty acids and isoprenoids. portlandpress.comportlandpress.com

Beyond its coenzyme role, thiamine and its other derivatives, such as thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), are involved in non-coenzymatic regulatory activities. portlandpress.com In the bacterium Escherichia coli, ThTP is implicated in the cellular response to amino acid starvation. wikipedia.org In the oral spirochete Treponema denticola, which cannot synthesize thiamine de novo, an ABC transporter responsible for TPP uptake is directly regulated by a TPP riboswitch, demonstrating a feedback inhibition mechanism essential for the bacterium's survival. asm.org In algae, the entire thiamine biosynthetic pathway is carefully regulated by TPP riboswitches to ensure that production meets cellular demand without wasteful overproduction. pnas.org These examples from model organisms underscore the universal and multifaceted importance of thiamine in cellular metabolism, energy production, and genetic regulation. researchgate.netportlandpress.com

Impact on Microbial Growth and Metabolic Pathways (e.g., Yeasts, Bacteria)

Thiamine, as an essential vitamin, plays a critical role in the metabolism and growth of a wide range of microorganisms, including yeasts and bacteria. Its active form, thiamine pyrophosphate (TPP), is a vital cofactor for key enzymes in central carbon metabolism. nih.govresearchgate.net Thiamine acetate (B1210297), as a derivative, demonstrates direct antimicrobial effects. Research has shown that a form identified as TA possesses considerable antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, TA was found to significantly suppress the growth of Listeria monocytogenes. nih.gov In a broader study on thiamine's antimicrobial properties, it exhibited inhibitory activity against eight tested Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 700 µg/mL, and against Gram-negative bacteria with MICs from 225 to 750 µg/mL. nih.gov

In bacteria, thiamine biosynthesis is considered an adaptation to aerobic respiration, with thiamine-mediated metabolic interactions being fundamental to the assembly and diversity of bacterial communities. nih.gov Many bacteria are thiamine-auxotrophic, meaning they cannot synthesize it and must acquire it from their environment. nih.gov This dependency shapes microbial ecosystems, where thiamine-producing bacteria can support the growth of auxotrophic species. researchgate.netnih.gov For example, a mutualistic relationship has been observed between the fungus Aspergillus nidulans and the bacterium Bacillus subtilis, where the bacterium supplies thiamine to the fungus, promoting hyphal growth, while the fungus provides a surface for bacterial migration. researchgate.netnih.gov In the rumen of goats, dietary thiamine supplementation was found to increase the abundance of cellulolytic microbiota like Bacteroides and Ruminococcus, enhancing fiber degradation. frontiersin.orgmdpi.com

In yeasts, particularly the model organism Saccharomyces cerevisiae used in fermentation, thiamine is crucial for efficient metabolic activity. researchgate.net It is an essential cofactor for enzymes in pathways that produce flavor and aroma compounds in wine and cider. researchgate.netmurphyandson.co.ukmdpi.com Thiamine availability directly impacts fermentation kinetics; its presence is essential for efficient fermentation, while its absence can lead to sluggish or stuck fermentations. murphyandson.co.ukmdpi.com Studies on the oleaginous yeast Yarrowia lipolytica, a native thiamine auxotroph, show that thiamine deficiency leads to growth cessation and cell death due to the reduced activity of TPP-dependent enzymes in energy metabolism. nih.gov Conversely, supplementing cultures of S. cerevisiae with thiamine can promote ethanol (B145695) production. researchgate.net

Table 1: Antimicrobial Activity of Thiamine

MicroorganismTypeObserved EffectReference
Listeria monocytogenesGram-Positive BacteriaGrowth significantly suppressed by TA (Thiamine Acetate). nih.gov
Bacillus cereusGram-Positive BacteriaInhibited by Thiamine (MIC: 125 µg/mL). nih.gov
Staphylococcus aureusGram-Positive BacteriaInhibited by Thiamine (MIC: 1000 µg/mL). nih.gov
General Gram-Positive BacteriaBacteriaInhibited by Thiamine (MIC range: 62.5–700 µg/mL). nih.gov
General Gram-Negative BacteriaBacteriaInhibited by Thiamine (MIC range: 225–750 µg/mL). nih.gov
Saccharomyces cerevisiaeYeastEssential for efficient fermentation; supplementation can boost ethanol production. researchgate.netmdpi.com
Yarrowia lipolyticaYeastEssential for growth; deficiency is detrimental. nih.gov

Modulatory Effects on Plant Development and Stress Response

Thiamine and its derivatives, such as thiamine hydrochloride, are recognized for their significant influence on plant growth, development, and resilience to environmental stress. biology-journal.orgnih.gov Thiamine is vital for primary plant metabolism, acting as a cofactor for enzymes in the Calvin cycle and Krebs cycle. nih.govresearchgate.net Exogenous application of thiamine has been shown to enhance various growth parameters in several plant species. In studies using thiamine hydrochloride, seed soaking led to increased shoot length, dry weight, and leaf area in mustard (Brassica juncea L.). biology-journal.org Similarly, its application improved plant height and the concentration of nitrogen, phosphorus, and potassium in faba bean plants. gssrr.org For soybean crops, thiamine application increased nodule dry weight, root dry weight, and shoot length. ufc.br

Beyond its role in primary growth, thiamine is a critical molecule in mediating plant responses to both abiotic and biotic stresses. nih.govresearchgate.net The biosynthesis of thiamine itself is often upregulated under stress conditions. nih.gov Abiotic stresses such as high salinity, drought, and oxidative stress have been shown to induce the expression of thiamine biosynthetic genes in plants like Arabidopsis and maize. nih.govoup.com In maize seedlings subjected to these stresses, the total thiamine content increased, suggesting a protective role. oup.com Exogenous thiamine application can enhance tolerance to these conditions, in part by activating antioxidant defense systems. ufc.broup.com

Thiamine also primes plants against biotic threats by activating defense mechanisms. nih.govufc.br Thiamine-treated crops have displayed increased resistance to pathogenic infections. nih.gov This enhanced resistance is mediated through the upregulation of pathogenesis-related (PR) genes and the induction of whole-plant systemic acquired resistance, often involving salicylic (B10762653) acid production. nih.gov In cotton, thiamine metabolism was identified as a crucial intersection between abiotic and biotic stress responses, where exogenous application could salvage stress-induced deficiency and significantly improve broad-spectrum tolerance. nih.gov

Table 2: Effects of Thiamine Application on Plant Growth and Stress Response

Plant SpeciesThiamine Form UsedObserved EffectsReference
Mustard (Brassica juncea L.)Thiamine HydrochlorideIncreased shoot length, dry weight/plant, and leaf area. biology-journal.org
Faba Bean (Vicia faba)Thiamine HydrochlorideSignificantly higher plant height, shoot dry weight, and N, P, K concentration. gssrr.org
Soybean (Glycine max)ThiamineIncreased nodule dry weight, root dry weight, and shoot length. ufc.br
Maize (Zea mays)N/A (endogenous study)Total thiamine content increased under drought, salt, and oxidative stress. oup.com
Cotton (Gossypium hirsutum)ThiamineEnhanced broad-spectrum stress tolerance, growth, and development. nih.gov
ArabidopsisN/A (endogenous study)Upregulation of thiamine biosynthetic genes under salt, temperature, and osmotic stress. nih.gov

Future Directions and Emerging Research Avenues for Thiamine Acetate Hydrochloride

Development of Advanced Biosensors Utilizing Thiamine (B1217682) Acetate (B1210297) Hydrochloride Recognition Elements

Researchers are exploring several innovative approaches to overcome this challenge. Periplasmic binding proteins, ribozymes, and aptamers are of particular interest as they can function as highly specific recognition elements for thiamine. nih.govresearchgate.net These biological molecules can be integrated into sensor platforms to create novel analytical test systems. The principle of these biosensors often relies on a detectable change in a material's properties upon the specific binding of the target analyte, in this case, thiamine acetate hydrochloride. acs.org

Electrochemical methods are also showing promise for thiamine detection. For instance, a method using differential pulse voltammetry with a glassy carbon electrode has been developed to detect vitamin B1 in a neutral solution. nih.govrsc.org This technique involves the in-situ generation of a base to deprotonate thiamine hydrochloride, allowing for its electrochemical detection. nih.govrsc.org Other approaches include the use of metal-organic frameworks (MOFs) and graphene oxide-based fluorescent sensors. researchgate.net For example, copper MOF (CuMOF) and rhodamine B on graphene oxide with cucurbit researchgate.neturil have been used to create fluorescent sensors for thiamine with low detection limits. researchgate.net The integration of biomolecules like enzymes, antibodies, or aptamers into electrochemical microfluidic sensors has the potential to significantly enhance the precision and exclusivity of thiamine detection. nih.gov

Table 1: Advanced Biosensor Technologies for Thiamine Detection

Sensor TypeRecognition ElementPrinciple of DetectionLimit of Detection (LOD)Reference
Fluorescent Sensor Copper Metal-Organic Framework (CuMOF)Fluorescence Enhancement48.39 x 10⁻⁸ M researchgate.net
Fluorescent Sensor Rhodamine B on Graphene Oxide with Cucurbit researchgate.neturil (RhGO-CB researchgate.net)Fluorescence Enhancement68.33 x 10⁻⁸ M researchgate.net
Fluorescent Sensor Modified Eu-doped Y2O3 NanoparticlesFluorescence Enhancement0.144 µM researchgate.net
Electrochemical Sensor Glassy Carbon Electrode (GCE)Differential Pulse Voltammetry0.6 mM (lower limit of linear range) nih.govrsc.org
Electrochemical Sensor Ni-BTC MOF/SPEElectrochemical Oxidation0.030 µM nih.gov
Electrochemical Sensor AuNPs–MoS2/SPCEElectrochemical Oxidation1.04 µM nih.gov

Exploration of this compound in Synthetic Biology and Metabolic Engineering Applications

This compound and its parent compound, thiamine, are gaining attention in the fields of synthetic biology and metabolic engineering. The core of these applications lies in thiamine's role as a precursor to thiamine pyrophosphate (TPP), an essential coenzyme for key enzymes in carbon and energy metabolism. smolecule.comnih.gov

One area of exploration is the use of thiamine-responsive promoters as biosensors in synthetic biology. For example, the P3 promoter in the oleaginous yeast Yarrowia lipolytica can be utilized as a thiamine biosensor. nih.gov This allows for the dynamic regulation of gene expression in response to thiamine availability, which can be a powerful tool for controlling engineered metabolic pathways. nih.gov

Metabolic engineering strategies are also being developed to enhance the production of valuable chemicals by manipulating thiamine-dependent pathways. For instance, in Escherichia coli, a thiamine auxotroph was created to act as a metabolic switch for the production of D-lactate. researchgate.net By controlling the supply of thiamine hydrochloride, cell growth could be balanced with product fermentation, leading to increased D-lactate yields. researchgate.net Similarly, stepwise metabolic engineering in E. coli to overexpress the acetate utilization pathway, which is influenced by thiamine availability, has been shown to increase the production of 2,3-butanediol (B46004) and acetoin (B143602) from acetate. acs.org

Furthermore, research is focused on engineering thiamine biosynthesis in organisms to improve their metabolic capabilities. Overexpression of a single gene for the de novo synthesis of thiamine was able to restore thiamine prototrophy in the naturally auxotrophic Yarrowia lipolytica. nih.gov In plants, metabolic engineering of thiamine content is being explored not only to enhance nutritional value but also to improve stress resilience. nih.gov These engineering strategies require a deep understanding of the regulation of thiamine biosynthesis and the interplay between different vitamers and pathway intermediates. nih.gov

Table 2: Applications of Thiamine in Synthetic Biology and Metabolic Engineering

ApplicationOrganismKey FindingReference
Thiamine Biosensor Yarrowia lipolyticaThe P3 promoter can be used as a thiamine-responsive biosensor. nih.gov
Metabolic Switch for D-lactate Production Escherichia coliA thiamine auxotroph allowed for controlled cell growth and increased D-lactate production. researchgate.net
Enhanced Diol Production Escherichia coliOverexpression of the acetate utilization pathway improved the production of 2,3-butanediol and acetoin. acs.org
Restoration of Thiamine Prototrophy Yarrowia lipolyticaOverexpression of a single gene restored de novo thiamine synthesis. nih.gov
Enhanced Nutritional Value and Stress Resilience PlantsMetabolic engineering of thiamine content shows promise for improving crop traits. nih.gov

Integration of Multi-Omics Data for Comprehensive Thiamine Research

A holistic understanding of the role of thiamine and its derivatives in complex biological systems necessitates the integration of multiple "omics" datasets. sib.swissnih.gov This multi-omics approach, which can include genomics, transcriptomics, proteomics, and metabolomics, allows researchers to move beyond the study of individual components and gain a systems-level view of how thiamine influences cellular processes and contributes to health and disease. cmbio.iorsc.org

Integrated analyses are particularly valuable for elucidating the interplay between thiamine, the gut microbiota, and host metabolism. frontiersin.org For example, a study combining fecal shotgun metagenomics and metabolomics revealed significantly lower levels of fecal thiamine in individuals with obesity. frontiersin.org This thiamine deficiency was linked to a decrease in thiamine-producing bacteria and alterations in the gut microbial composition. frontiersin.org Such studies highlight the potential of using multi-omics data to identify novel therapeutic targets and develop personalized nutrition strategies. cmbio.iofrontiersin.org

The integration of different omics data types presents both opportunities and challenges. rsc.org While it can reveal complex interactions and correlations, it requires sophisticated computational tools and statistical methods to avoid spurious findings and identify true biological signals. cmbio.io The development of new algorithms and data integration methods is crucial for advancing our understanding of thiamine's role in biological systems. rsc.org

Unexplored Roles in Non-Canonical Biochemical Pathways and Reaction Catalysis

While the role of thiamine pyrophosphate (TPP) as a coenzyme in central metabolic pathways is well-established, emerging research suggests that thiamine and its derivatives, including this compound, may have unexplored functions in non-canonical biochemical pathways and reaction catalysis. rsc.orgnih.gov

Thiamine derivatives other than TPP, such as thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), are found in cells and may have specific regulatory or signaling roles that are not yet fully understood. rsc.orgresearchgate.net For instance, ThTP has been implicated in the regulation of ion channels and may act as a phosphate (B84403) donor in protein phosphorylation, suggesting a role in cellular signaling. nih.govnih.gov The accumulation of thiamine-ATP in E. coli under certain metabolic stress conditions points to its potential function as a signaling molecule. mdpi.com

The catalytic properties of thiamine are also being explored in new contexts. The thiazolium ring of thiamine is key to its catalytic activity, and researchers are synthesizing novel thiamine analogues with modified central rings to act as potent and selective inhibitors of TPP-dependent enzymes. rsc.org For example, a thiamine analogue with a central pyrrole (B145914) ring, pyrrothiamine, has been developed as an inhibitor of pyruvate (B1213749) dehydrogenase, which could have therapeutic applications. rsc.org Furthermore, thiamine hydrochloride itself has been investigated as an eco-friendly catalyst in synthetic organic chemistry. tandfonline.com The immobilization of thiamine and its derivatives onto solid supports like silica (B1680970) has been shown to dramatically increase their catalytic efficiency in certain reactions, opening up possibilities for their use as biomimetic catalysts. nih.gov These findings suggest that the catalytic potential of thiamine extends beyond its known coenzymatic functions and warrants further investigation.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Thiamine Hydrochloride in complex biological or pharmaceutical matrices?

  • Methodology : Spectrophotometric methods using oxidative coupling reactions (e.g., with 4-aminophenazone) are validated for rapid quantification in aqueous solutions . For higher sensitivity, HPLC with fluorescence detection is preferred, employing mobile phases like acetate buffer-methanol mixtures to resolve thiamine from interfering compounds . Non-aqueous potentiometric titration (e.g., using perchloric acid in acetic acid-formic acid systems) is recommended for purity assessment in bulk samples .

Q. How does pH influence the stability of Thiamine Hydrochloride during sample preparation?

  • Key Findings : Thiamine Hydrochloride is stable in acidic conditions (pH ≤ 6) but degrades rapidly in alkaline solutions due to hydrolysis of the thiazole ring. Buffered solutions at pH 3–5 are optimal for long-term storage and analysis . Degradation products can be monitored via stability-indicating HPLC methods .

Q. What purification techniques are effective for isolating Thiamine Hydrochloride from synthetic mixtures?

  • Protocol : Post-synthesis purification involves sequential filtration (removing insoluble impurities), crystallization (using ethanol-water systems), and chromatography (e.g., ion-exchange or reverse-phase columns) to achieve >99% purity . Residual solvents and byproducts (e.g., thiamine disulfide) must be quantified using LC-MS .

Advanced Research Questions

Q. How do kinetic parameters of Thiamine Hydrochloride's C-2H-D exchange inform its catalytic mechanisms in enzymatic systems?

  • Data Analysis : Kinetic studies at 42°C and 1.5M ionic strength show that Thiamine Hydrochloride exhibits a slower C-2H-D exchange rate compared to oxythiamine, suggesting differences in protonation states and hydrogen-bonding interactions at the active site. These data support its role as a cofactor in decarboxylation reactions .

Q. How can researchers resolve discrepancies in recovery rates across spectrophotometric, HPLC, and titrimetric methods for Thiamine Hydrochloride?

  • Validation Strategy : Cross-validate methods using certified reference materials (e.g., pharmacopoeial standards). For example, spectrophotometry may overestimate concentrations in complex matrices due to interfering chromophores, whereas HPLC with pre-column derivatization (e.g., using cyanogen bromide) improves specificity . Recovery studies should include spiked samples at multiple concentration levels .

Q. What are the pharmacokinetic differences between Thiamine Hydrochloride and its prodrugs (e.g., benfotiamine)?

  • Comparative Analysis : Oral bioavailability studies show benfotiamine increases plasma thiamine levels by 11-fold compared to Thiamine Hydrochloride due to enhanced intestinal absorption. However, erythrocyte thiamine diphosphate (TDP) levels only double, indicating differences in tissue uptake and phosphorylation . Methodological considerations include measuring TDP in erythrocytes via LC-MS/MS .

Q. What factors are critical when designing stability-indicating HPLC methods for Thiamine Hydrochloride?

  • Optimization Criteria :

  • Column Selection : C18 columns with 5 µm particle size and 250 mm length provide optimal resolution of degradation products (e.g., thiamine disulfide) .
  • Mobile Phase : Acetate buffer (pH 4.0) with 10–15% methanol minimizes column fouling and improves peak symmetry .
  • Detection : Fluorescence detection (ex: 365 nm, em: 435 nm) enhances sensitivity for trace degradation analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.